molecular formula C8H8BrFO B8790314 1-(2-Bromo-5-fluorophenyl)ethanol

1-(2-Bromo-5-fluorophenyl)ethanol

Cat. No.: B8790314
M. Wt: 219.05 g/mol
InChI Key: IBHYZKHFROARHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Aryl Alcohols as Synthetic Intermediates

Aryl alcohols are pivotal intermediates in organic synthesis due to the versatile reactivity of the hydroxyl group. libretexts.org This functional group can be readily converted into a variety of other functionalities, including aldehydes, ketones, ethers, and esters. libretexts.orgmsu.edu Furthermore, the hydroxyl group can direct the substitution pattern of the aromatic ring and can be used to introduce chirality, a critical aspect in the synthesis of pharmaceuticals and other biologically active molecules. organic-chemistry.org The ability to transform the alcohol into a good leaving group, such as a tosylate or mesylate, further expands its synthetic utility, enabling a range of nucleophilic substitution reactions. msu.edu

Role of Halogen Substituents in Aromatic Systems for Chemical Reactivity

Halogen substituents on an aromatic ring, known as aryl halides, significantly influence the reactivity of the molecule. noaa.gov The carbon-halogen bond, while generally strong, can be activated under specific conditions to participate in a variety of coupling reactions, most notably palladium-catalyzed cross-coupling reactions. noaa.govlibretexts.org This has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. The nature of the halogen (fluorine, chlorine, bromine, iodine) also impacts reactivity, with iodides and bromides being particularly useful in these transformations. noaa.gov Additionally, the presence of halogens alters the electronic properties of the aromatic ring, influencing its susceptibility to nucleophilic aromatic substitution, especially when activating groups are present in the ortho and para positions. libretexts.org

Overview of 1-(2-Bromo-5-fluorophenyl)ethanol within Contemporary Organic Chemistry Research

This compound is a chiral secondary alcohol that has garnered interest in medicinal chemistry and organic synthesis. Its structure incorporates a bromine atom, a fluorine atom, and a secondary alcohol, all of which provide handles for further synthetic modifications. The bromine atom can participate in cross-coupling reactions, the fluorine atom can influence the compound's biological activity and metabolic stability, and the alcohol can be oxidized or undergo substitution reactions. This trifecta of reactive sites makes it a valuable precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Research Objectives and Scope of Investigation

This article aims to provide a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound. The investigation will focus on its role as a synthetic intermediate and explore the chemical transformations it can undergo. The physical and chemical properties of the compound will be detailed, and its synthesis from commercially available starting materials will be discussed. The reactivity of the compound, including oxidation, reduction, and substitution reactions, will be a key area of focus.

Physicochemical Properties of this compound

The fundamental physical and chemical characteristics of this compound are crucial for its handling, application, and the prediction of its behavior in chemical reactions.

PropertyValue
Molecular FormulaC8H8BrFO chemspider.com
Molecular Weight219.05 g/mol chemspider.com
AppearanceBeige Powder/Solid thermofisher.com
Storage TemperatureRoom Temperature sigmaaldrich.com

Synthesis and Manufacturing

The primary route for the synthesis of this compound involves the reduction of the corresponding ketone, 2-bromo-5-fluoroacetophenone.

Starting Materials and Reagents

The key starting material for this synthesis is 2-bromo-5-fluoroacetophenone. The most common reducing agent employed for this transformation is sodium borohydride (B1222165) (NaBH4). Methanol (B129727) or ethanol (B145695) are typically used as the solvent for this reaction.

Synthetic Pathways

The synthesis is a straightforward reduction of a ketone to a secondary alcohol. The reaction is typically carried out at room temperature. The mechanism involves the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon of the ketone. Subsequent workup with water protonates the resulting alkoxide to yield the final alcohol product.

Chemical Reactivity and Derivatization

The presence of the bromine, fluorine, and alcohol functionalities allows for a range of chemical transformations.

Oxidation Reactions

The secondary alcohol group of this compound can be oxidized back to the corresponding ketone, 2-bromo-5-fluoroacetophenone. Common oxidizing agents for this transformation include trichloroisocyanuric acid (TCCA) in the presence of a TEMPO catalyst.

Substitution Reactions

The bromine atom on the aromatic ring can be replaced by other functional groups through nucleophilic aromatic substitution or, more commonly, through transition metal-catalyzed cross-coupling reactions. noaa.gov These reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds.

Halogenation Reactions

Further halogenation of the molecule is possible, although less common. Deoxyhalogenation reactions can replace the hydroxyl group with a halogen, though this can be accompanied by rearrangements or dehydration. acs.org

Applications in Organic Synthesis

This compound serves as a valuable building block in the synthesis of more complex molecules.

Intermediate in Pharmaceutical Synthesis

Its structure is a key component in the synthesis of various pharmaceutical compounds. The presence of the halogen atoms can enhance the biological activity and metabolic stability of the final drug molecule.

Precursor for Agrochemicals

This compound also finds application as an intermediate in the preparation of agrochemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8BrFO

Molecular Weight

219.05 g/mol

IUPAC Name

1-(2-bromo-5-fluorophenyl)ethanol

InChI

InChI=1S/C8H8BrFO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5,11H,1H3

InChI Key

IBHYZKHFROARHA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)F)Br)O

Origin of Product

United States

Synthetic Methodologies for 1 2 Bromo 5 Fluorophenyl Ethanol and Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For 1-(2-bromo-5-fluorophenyl)ethanol, two primary disconnections guide the synthetic design.

The most straightforward disconnection is at the carbon-oxygen bond of the alcohol functional group. This C-O disconnection suggests a functional group interconversion (FGI), specifically the reduction of a carbonyl group. This pathway identifies the direct precursor as 1-(2-bromo-5-fluorophenyl)ethanone . This ketone is a common starting point for many synthetic routes.

A second strategic disconnection can be made at the carbon-carbon bond between the aromatic ring and the ethanol (B145695) side chain. This approach points toward a construction of the carbon skeleton using organometallic reagents. This disconnection yields two possible sets of synthons:

A nucleophilic methyl synthon (represented by a methyl Grignard reagent) and an electrophilic 2-bromo-5-fluorobenzaldehyde (B45324) synthon.

A nucleophilic 2-bromo-5-fluorophenyl synthon (represented by an aryl Grignard reagent) and an electrophilic acetaldehyde (B116499) synthon.

These retrosynthetic pathways form the basis for the direct synthesis approaches discussed below.

Direct Synthesis Approaches

Catalytic Reduction of 1-(2-Bromo-5-fluorophenyl)ethanone Precursors

The reduction of the ketone precursor, 1-(2-bromo-5-fluorophenyl)ethanone, is the most common and direct method for synthesizing this compound. This transformation can be achieved using various catalytic methods, which are categorized as either heterogeneous or homogeneous catalysis.

Heterogeneous catalysis involves the use of a solid-phase catalyst in a liquid or gas-phase reaction mixture. For the hydrogenation of ketones, typical catalysts include metals like platinum, palladium, or nickel supported on materials such as activated carbon or alumina.

While specific data on the heterogeneous catalytic hydrogenation of 1-(2-bromo-5-fluorophenyl)ethanone is not extensively published, general principles for the reduction of halophenones apply. A key challenge in this process is preventing hydrodehalogenation, the undesired side reaction where the carbon-bromine bond is also reduced. Catalyst choice and reaction conditions must be carefully optimized to ensure chemoselectivity for the carbonyl group.

Table 1: Potential Heterogeneous Catalysts for Ketone Reduction

Catalyst Support Typical Solvent General Applicability
Platinum(IV) oxide (PtO₂) None (Adams' catalyst) Ethanol, Acetic Acid High activity, risk of dehalogenation
Palladium on Carbon (Pd/C) Activated Carbon Methanol (B129727), Ethanol High activity, high risk of debromination

This table presents generally applicable systems for ketone hydrogenation; specific results for 1-(2-bromo-5-fluorophenyl)ethanone would require experimental optimization.

Homogeneous catalysis, where the catalyst is dissolved in the reaction medium, offers high selectivity and is particularly powerful for asymmetric synthesis, yielding enantiomerically enriched products. Chiral alcohols like (R)- or (S)-1-(2-bromo-5-fluorophenyl)ethanol are valuable in medicinal chemistry. Asymmetric transfer hydrogenation or high-pressure hydrogenation using catalysts based on ruthenium (Ru), rhodium (Rh), or iridium (Ir) complexed with chiral ligands are state-of-the-art methods.

For instance, the enantioselective reduction of related acetophenones has been achieved with high efficiency and enantioselectivity using Noyori-type catalysts. Microbial reduction, another method, has been used for analogues like 2-bromo-4-fluoroacetophenone, employing strains such as Rhodotorula rubra to achieve high yields and excellent enantiomeric excess.

Table 2: Research Findings on Asymmetric Reduction of an Analogous Ketone

Precursor Catalyst/Method Yield (%) Enantiomeric Excess (%) Product Configuration
2-Bromo-4-fluoroacetophenone Microbial Reduction (Rhodotorula rubra) >99 91-99 R

This data is for the analogous compound (R)-1-(2-bromo-4-fluorophenyl)ethanol and demonstrates the potential of such methods.

Organometallic Reagent-Mediated Transformations

This strategy builds the molecule's carbon framework through the formation of a new carbon-carbon bond, as suggested by retrosynthetic analysis.

The Grignard reaction is a classic and versatile method for forming C-C bonds by adding an organomagnesium halide (Grignard reagent) to a carbonyl compound. mnstate.edumasterorganicchemistry.com

Pathway A: Methyl Grignard Addition to an Aldehyde

In this approach, a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), is added to 2-bromo-5-fluorobenzaldehyde . The subsequent acidic workup protonates the resulting alkoxide to yield the final product, this compound. The synthesis of the required aldehyde precursor can be achieved by the oxidation of (2-bromo-5-fluoro-phenyl)methanol using an oxidizing agent like manganese(IV) oxide (MnO₂). chemicalbook.com

Pathway B: Aryl Grignard Addition to an Aldehyde

Alternatively, an aryl Grignard reagent can be prepared from a suitable haloaromatic compound and reacted with acetaldehyde. This would involve forming 2-bromo-5-fluorophenylmagnesium bromide from 1,2-dibromo-5-fluorobenzene. This route can be challenging due to the potential for the Grignard reagent to react with the starting aryl halide. The reaction must be carefully controlled to ensure the selective formation of the desired organometallic intermediate.

Table 3: Grignard Synthesis Pathways

Pathway Organometallic Reagent Carbonyl Compound Intermediate Final Product
A Methylmagnesium bromide 2-Bromo-5-fluorobenzaldehyde Magnesium alkoxide This compound
Organolithium Chemistry in Carbonyl Functionalization

Organolithium reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds. A key application is their addition to carbonyl compounds, such as aldehydes and ketones, to produce alcohols. The synthesis of this compound can be envisioned through this methodology, typically involving the reaction of an appropriate organolithium species with a suitable carbonyl precursor.

A general and versatile route involves the reaction of an aryllithium reagent with an aldehyde. For instance, the synthesis of 4-aryl-substituted phenylpyridines has been accomplished using an aryllithium to functionalize a ketone, demonstrating the efficacy of this approach in creating complex aromatic structures. rsc.org In a similar vein, 2-bromo-5-fluorophenyllithium, generated in situ from 1,2-dibromo-4-fluorobenzene (B1585839) via lithium-halogen exchange, could react with acetaldehyde to yield the target molecule, this compound. Alternatively, the addition of methyllithium (B1224462) to 2-bromo-5-fluorobenzaldehyde would also produce the desired secondary alcohol. This carbonyl functionalization is a cornerstone of synthetic organic chemistry, allowing for the construction of a wide array of substituted alcohols.

Green Chemistry Approaches in Synthetic Routes

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous materials.

The production of enantiomerically pure compounds is crucial in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit vastly different pharmacological activities. Biocatalysis offers an environmentally benign and highly selective method for producing chiral molecules. nih.gov The enantioselective reduction of prochiral ketones to chiral alcohols is a well-established application of biocatalysis.

For the synthesis of enantiopure this compound, the corresponding ketone, 2-bromo-5-fluoroacetophenone, can be reduced using a biocatalyst. Plant-based biocatalysts, such as carrot roots (Daucus carota), have proven to be reliable, inexpensive, and easy to handle for the enantioselective reduction of various acetophenones. nih.gov These reactions are typically performed in water under mild conditions, often achieving high conversion rates and excellent enantioselectivities. nih.gov The use of surfactants, like Tween® 20, has been shown to sometimes enhance the conversion and enantioselectivity of these bioreductions. nih.gov

Table 1: Bioreduction of Acetophenone Derivatives using Daucus carota

Substrate Product Conversion (%) Enantiomeric Excess (e.e. %)
Acetophenone (S)-1-Phenylethanol 67 96
4'-Methylacetophenone (S)-1-(p-tolyl)ethanol >99 >99
4'-Methoxyacetophenone (S)-1-(4-methoxyphenyl)ethanol 91 >99

Data adapted from a study on the bioreduction of acetophenones. nih.gov

A key principle of green chemistry is the use of safer solvents, with water being the most desirable. Syntheses conducted in aqueous media or under solvent-free conditions can significantly reduce the environmental impact of a chemical process. For instance, the halogenation of aromatic compounds has been successfully carried out using an aqueous solution of hydrohalic acid and hydrogen peroxide, providing an environmentally clean and safe procedure. researchgate.net Biocatalytic reductions, as mentioned previously, are often performed in water, further highlighting the move towards aqueous reaction media. nih.gov

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool in green synthesis. Ultrasound can enhance reaction rates, improve yields, and promote selectivity under milder conditions. nih.gov Ultrasound-assisted bromination of aromatic rings has been shown to be a rapid, mild, and efficient method. researchgate.net This technique often uses readily available and less hazardous reagents, such as sodium bromide with hydrogen peroxide as an oxidant. researchgate.net

The mechanism of sono-halogenation can involve the generation of radical species through the ultrasonic cavitation effect in a biphasic medium. nih.govresearchgate.net This method has been applied to a variety of aromatic compounds, offering excellent yields and selectivities in short reaction times. researchgate.netnih.gov The use of ultrasound could be a promising approach for the bromination step in the synthesis of precursors to this compound. acs.org

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Bromination

Method Reaction Time Conditions Yield Selectivity
Conventional Heating Several hours High temperature, organic solvent Moderate to high Variable
Ultrasound-Assisted Minutes to < 1 hour Room temperature, aqueous/biphasic Excellent High

General comparison based on findings from various studies. researchgate.netnih.govnih.gov

Multi-Step Synthetic Strategies from Readily Available Precursors

The synthesis of complex molecules like this compound often relies on multi-step strategies starting from simple, commercially available materials. These strategies allow for the sequential introduction of functional groups to build the target structure.

A plausible multi-step synthesis of this compound could involve the halogenation of a suitable fluorinated precursor. For example, one could start with 1-(5-fluorophenyl)ethanol and introduce a bromine atom at the 2-position of the aromatic ring. The direct bromination of such a substrate would need to be regioselective to yield the desired isomer.

Alternatively, a strategy could begin with a different precursor, such as 1-(2-fluorophenyl)ethanone. ijres.org A synthetic route could involve nitration, followed by bromination, and then cyclization and reduction steps to build a more complex heterocyclic system, which showcases the manipulation of halogenated phenyl ethanone (B97240) derivatives. ijres.org The halogenation of fluorinated aromatic compounds is a common transformation in organic synthesis. For instance, the fluorination of aryl-alkyl ketones can be achieved in a two-step sequence involving halogenation followed by nucleophilic substitution. mdpi.com The deoxygenative halogenation of alcohols, using reagents like triphenylphosphine (B44618) and a 1,2-dihaloethane, presents another route to introduce halogens into a molecule, although this would modify the alcohol group itself. acs.org The strategic placement of halogens on an aromatic ring is often a key consideration in the synthesis of pharmaceutical intermediates. nih.govncert.nic.in

Fluorination of Brominated Phenyl Ethanol Derivatives

The introduction of a fluorine atom onto a brominated phenyl ethanol framework is a challenging yet crucial transformation. One advanced method involves the palladium-catalyzed fluorination of arylboronic acid derivatives, which can be prepared from the corresponding bromo-aromatic compounds. harvard.edu This approach offers a pathway to synthesize fluorinated compounds from readily available brominated precursors.

The process would conceptually involve:

Protection of the hydroxyl group of a brominated phenyl ethanol derivative.

Conversion of the aryl bromide to an arylboronic acid or a derivative, such as a MIDA (N-methyliminodiacetic acid) boronate ester.

A palladium-catalyzed C-F bond-forming reaction using a fluoride (B91410) source like Selectfluor.

Kinetic studies of similar transformations suggest a mechanism that proceeds through a single-electron-transfer (S.E.T.) pathway, potentially involving a Pd(III) intermediate, which is distinct from many other fluorination reactions. harvard.edu The direct fluorination of MIDA boronates indicates that the fluorine atom is derived from the electrophilic fluorinating agent (e.g., Selectfluor) rather than an added fluoride anion. harvard.edu However, the palladium-catalyzed fluorination can be ineffective for certain substrates, such as arenes bearing methoxy (B1213986) substituents, which may lead to demethylation side products. harvard.edu

Directed Ortho-Metalation and Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.org The method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, facilitating deprotonation at the adjacent ortho position. wikipedia.orgyoutube.com The resulting aryllithium intermediate can then react with a wide range of electrophiles to introduce a new substituent with high regioselectivity. wikipedia.org

For the synthesis of this compound analogues, the hydroxyl group of the ethanol side chain (or a protected form) can serve as a DMG. The general principle involves the interaction of the heteroatom (oxygen) on the DMG with lithium. wikipedia.org This interaction positions the highly basic alkyllithium to deprotonate the nearest ortho-position, forming a stabilized aryllithium species. wikipedia.org

For example, starting with a 1-(4-fluorophenyl)ethanol (B1199365) derivative, a DoM strategy could be employed to introduce a substituent at the C2 position. The lithiated intermediate could then be quenched with an electrophilic bromine source (e.g., 1,2-dibromo-1,1,2,2-tetrachloroethane) to install the bromine atom, leading to the desired 2-bromo-5-fluoro substitution pattern. This method offers superior regiocontrol compared to classical electrophilic aromatic substitution, which often yields a mixture of ortho and para isomers. wikipedia.org

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is essential for maximizing yield, purity, and efficiency in the synthesis of this compound and its analogues.

Temperature and Pressure Optimization

Temperature control is a fundamental aspect of reaction optimization. Many synthetic steps require specific temperature ranges to ensure high selectivity and minimize side reactions.

Low-Temperature Reactions : Directed ortho-metalation reactions using organolithium reagents are typically conducted at very low temperatures, such as -78 °C (the sublimation point of dry ice). These low temperatures are necessary to maintain the stability of the highly reactive aryllithium intermediate and prevent undesired side reactions or decomposition.

Controlled Temperature Reductions : The reduction of the ketone precursor, 1-(2-Bromo-5-fluorophenyl)ethanone, to the final alcohol product using reagents like sodium borohydride (B1222165) is often performed at controlled low temperatures, such as 0–5 °C. This helps to control the rate of reaction and can improve selectivity, particularly in asymmetric reductions.

Pressure is a critical parameter primarily in reactions involving gases, such as catalytic hydrogenation. When reducing a ketone precursor via hydrogenation with a catalyst like Palladium on carbon (Pd/C), careful control of the hydrogen gas (H₂) pressure is necessary to prevent over-reduction or dehalogenation of the aromatic ring.

Solvent Systems and Reaction Media Effects

The choice of solvent is paramount as it can influence reactant solubility, reaction rates, and even the reaction pathway itself. Different synthetic methodologies require distinct solvent environments.

Organometallic Reactions : Anhydrous, aprotic solvents are required for reactions involving highly reactive organometallic reagents like alkyllithiums. Tetrahydrofuran (B95107) (THF) or diethyl ether are common choices for DoM, as they are inert to the strong base and can solvate the lithium species. evitachem.com

Reduction Reactions : Protic solvents like methanol or ethanol are frequently used for reductions with sodium borohydride, as the solvent can also act as the proton source to quench the intermediate alkoxide.

Oxidations and Workups : Halogenated solvents like dichloromethane (B109758) (DCM) are often used for specific oxidation steps, such as the conversion of an alcohol to an aldehyde using manganese(IV) oxide. chemicalbook.com For aqueous workups and extractions, solvents like ethyl acetate (B1210297) are commonly employed. chemicalbook.com

Reaction TypeCommon SolventsRationale
Directed Ortho-MetalationTetrahydrofuran (THF), Diethyl etherAprotic, anhydrous, solvates organolithium reagents. evitachem.com
NaBH4 ReductionMethanol, EthanolProtic solvent acts as a proton source for the alkoxide.
Oxidation (e.g., MnO2)Dichloromethane (DCM)Inert solvent for many oxidizing agents. chemicalbook.com
Aqueous WorkupEthyl AcetateImmiscible with water, good solubility for organic products. chemicalbook.com
Table 2: Selection of solvent systems for various synthetic transformations relevant to this compound.

Reaction Kinetics and Monitoring (e.g., TLC, NMR)

Monitoring the progress of a reaction is crucial for determining its endpoint, ensuring the complete consumption of starting materials, and identifying the formation of any byproducts.

Thin-Layer Chromatography (TLC) : TLC is a rapid and effective technique used to monitor the progress of many organic reactions. By spotting the reaction mixture on a silica (B1680970) plate and eluting with an appropriate solvent system (e.g., hexane (B92381)/ethyl acetate), one can visualize the disappearance of the starting material spot and the appearance of the product spot. This allows for a qualitative assessment of reaction completion.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy is a powerful tool for both reaction monitoring and structural elucidation of the final product. rsc.org By taking a small aliquot from the reaction mixture, a ¹H NMR spectrum can be acquired to provide a quantitative ratio of starting material to product. After purification, ¹H and ¹³C NMR are used to confirm the structure of this compound, with distinct signals corresponding to the aromatic protons, the ethanol moiety, and the carbon backbone. rsc.org

Stereochemical Aspects of 1 2 Bromo 5 Fluorophenyl Ethanol

Enantiomeric Forms and Chiral Purity

1-(2-Bromo-5-fluorophenyl)ethanol exists as a pair of enantiomers, the (R)- and (S)-forms, due to the chiral carbon atom attached to the phenyl ring, a hydrogen atom, a hydroxyl group, and a methyl group. These enantiomers are non-superimposable mirror images of each other and exhibit identical physical properties except for their interaction with plane-polarized light and other chiral molecules.

The synthesis of a single enantiomer, or the separation of a racemic mixture, is often a key objective in pharmaceutical and agrochemical research, as the biological activity of the two enantiomers can differ significantly. The chiral purity, often expressed as enantiomeric excess (ee), is a measure of the degree to which one enantiomer is present in excess of the other. High enantiomeric purity is crucial for ensuring the desired therapeutic or biological effect and minimizing potential off-target effects.

The synthesis of (1S)-1-(2-Bromo-5-fluorophenyl)ethanol, a specific enantiomer, typically involves the reduction of the corresponding ketone, 2-bromo-5-fluoroacetophenone.

Asymmetric Synthesis Approaches

The production of enantiomerically pure or enriched this compound is a key focus in synthetic organic chemistry. Several strategies have been developed to achieve this, broadly categorized as asymmetric synthesis. These methods aim to create the desired stereocenter with a high degree of control.

A prominent method for the asymmetric synthesis of this compound is the chiral catalyst-controlled reduction of the prochiral ketone, 2-bromo-5-fluoroacetophenone. This approach utilizes a chiral catalyst to influence the stereochemical outcome of the reduction reaction.

While specific examples for the reduction of 2-bromo-5-fluoroacetophenone are not extensively detailed in the provided search results, the general principle involves the use of a chiral metal complex or an organocatalyst. These catalysts create a chiral environment around the ketone, leading to the preferential formation of one enantiomer of the alcohol over the other. For instance, chiral nickel(II) complexes have been shown to be effective in the stereoselective synthesis of other fluorinated amino acids, highlighting the potential of this strategy. beilstein-journals.org The choice of catalyst, ligand, and reaction conditions is critical for achieving high enantioselectivity.

Another approach to asymmetric synthesis involves the use of a chiral auxiliary. In this method, the starting material is temporarily attached to a chiral molecule (the auxiliary). This chiral auxiliary then directs the stereochemical course of a subsequent reaction, in this case, the reduction of the ketone. After the desired stereocenter has been established, the auxiliary is removed, yielding the enantiomerically enriched product. While a powerful tool, specific applications of this method for the synthesis of this compound are not detailed in the provided results.

Enzymatic biotransformations have emerged as a powerful and "green" alternative for the production of enantiomerically pure alcohols. researchgate.net This method utilizes enzymes, such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), to catalyze the stereoselective reduction of the corresponding ketone. researchgate.net

These enzymes exhibit high enantioselectivity, often yielding products with excellent enantiomeric excess (>99% ee). researchgate.net For example, engineered alcohol dehydrogenases have been successfully used for the enantioselective reduction of 2-bromo-4-fluoroacetophenone to the corresponding (R)-alcohol with high yield and enantiomeric excess. Similarly, the synthesis of (S)-3,5-bistrifluoromethylphenyl ethanol (B145695) has been achieved with excellent enantiomeric excess and conversion using an alcohol dehydrogenase from Rhodococcus erythropolis. researchgate.net These examples demonstrate the significant potential of enzymatic methods for the efficient and environmentally friendly production of enantiopure this compound.

Table 1: Examples of Enzymatic Reduction for Chiral Alcohol Synthesis

SubstrateEnzymeProduct EnantiomerEnantiomeric Excess (ee)Yield/Conversion
2-Bromo-4-fluoroacetophenoneEngineered TeSADH mutant(R)-alcohol>99%>90%
3',5'-Bis(trifluoromethyl)acetophenoneAlcohol Dehydrogenase from Rhodococcus erythropolis(S)-alcohol>99.9%>98%

TeSADH: Thermoanaerobacter pseudethanolicus secondary alcohol dehydrogenase

Resolution of Racemic Mixtures

When a synthetic route produces a racemic mixture of this compound, resolution techniques can be employed to separate the two enantiomers.

One common method for resolving racemic mixtures is through chiral derivatization followed by chromatographic separation. In this process, the racemic alcohol is reacted with a chiral resolving agent to form a pair of diastereomers. These diastereomers, unlike enantiomers, have different physical properties and can be separated using standard chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

After separation of the diastereomers, the chiral resolving agent is cleaved to yield the individual, enantiomerically pure (R)- and (S)-alcohols. While a well-established technique, specific examples of its application to this compound were not found in the provided search results.

Diastereomeric Salt Formation

The resolution of racemic this compound can be achieved through the classical method of diastereomeric salt formation. This technique involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent, typically a chiral acid. The alcohol's hydroxyl group, while not basic itself, can be derivatized to introduce a basic moiety, or the resolution can be performed on a precursor ketone via a chiral derivatizing agent.

The reaction between the racemic mixture and the single enantiomer of the resolving agent produces a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. Once separated, the individual diastereomers can be treated to cleave the resolving agent, yielding the isolated (R)- and (S)-enantiomers of this compound.

Resolving Agent TypePrinciple of SeparationPost-Separation Step
Chiral Acids (e.g., Tartaric acid derivatives, Camphorsulfonic acid)Formation of diastereomeric esters or salts with distinct solubilities.Hydrolysis of the separated diastereomeric ester to yield the enantiopure alcohol.
Chiral Bases (used with a derivatized acidic form of the analyte)Formation of diastereomeric salts with different crystallization properties.Liberation of the enantiopure alcohol from the salt.

Kinetic Resolution Strategies

Kinetic resolution is a widely employed method for separating enantiomers by taking advantage of the different reaction rates of each enantiomer with a chiral catalyst or reagent. Enzymatic kinetic resolution is particularly common for secondary alcohols like this compound.

Lipases are frequently used enzymes for this purpose, catalyzing the enantioselective acylation of one of the alcohol's enantiomers. mdpi.com In a typical procedure, the racemic alcohol is placed in a non-polar organic solvent with an acyl donor, such as vinyl acetate (B1210297). An immobilized lipase (B570770), for example, Novozym® 435 (Candida antarctica lipase B), is added to the mixture. The enzyme will preferentially acylate one enantiomer (e.g., the R-enantiomer) at a much higher rate than the other. mdpi.comnih.gov This results in a mixture containing one enantiomer as an ester and the other as the unreacted alcohol, which can then be separated by standard chromatographic techniques. The efficiency of the resolution is determined by the enantiomeric ratio (E), which is the ratio of the reaction rates for the two enantiomers (k_fast / k_slow). mdpi.com

Table of Typical Kinetic Resolution Parameters

Parameter Description Example
Enzyme Biocatalyst for enantioselective reaction. Novozym® 435 (Immobilized Candida antarctica Lipase B)
Acyl Donor Reagent that provides the acyl group for esterification. Vinyl acetate, Isopropenyl acetate
Solvent Reaction medium, typically non-polar. Hexane (B92381), Toluene, Tetrahydrofuran (B95107) (THF)
Temperature Optimized for enzyme activity and stability. 40-60 °C nih.gov

| Outcome | One enantiomer is converted to an ester, the other remains as an alcohol. | (R)-1-(2-Bromo-5-fluorophenyl)ethyl acetate and (S)-1-(2-Bromo-5-fluorophenyl)ethanol |

Determination of Enantiomeric Excess (ee) and Absolute Configuration

After performing a chiral resolution or an asymmetric synthesis, it is essential to determine the enantiomeric excess (ee) of the product. Enantiomeric excess is a measure of the purity of a chiral sample, calculated as the absolute difference between the mole fractions of the two enantiomers. Several analytical techniques are available for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers and determining their relative proportions. nih.gov The separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. nih.gov

For alcohols like this compound, polysaccharide-based CSPs are particularly effective. mdpi.com These columns, often based on derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, provide the necessary chiral recognition capabilities. nih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol (B130326) or ethanol, is critical for achieving optimal separation. nih.govresearchgate.net

Table of Common Chiral HPLC Columns and Conditions for Aryl Alcohols

Chiral Stationary Phase (CSP) Type Common Column Names Typical Mobile Phase Detection
Polysaccharide-based (Cellulose) Chiralcel® OD, Chiralcel® OJ, Lux® Cellulose-1 nih.govnih.gov n-Hexane/Isopropanol, n-Hexane/Ethanol researchgate.net UV (at a wavelength appropriate for the phenyl ring, e.g., 254 nm)
Polysaccharide-based (Amylose) Chiralpak® AD, Chiralpak® AS, Lux® Amylose-1 nih.gov n-Hexane/Isopropanol, Ethanol/Water nih.gov UV

| Cyclodextrin-based | CYCLOBOND™ sigmaaldrich.com | Acetonitrile (B52724)/Water, Methanol (B129727)/Water mixtures sigmaaldrich.com | UV |

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography is another effective method for the enantiomeric separation of volatile chiral compounds. For alcohols, derivatization to a more volatile ester or ether may sometimes be performed, but direct analysis is often possible. The key to this technique is the use of a capillary column containing a chiral stationary phase. gcms.cz

Derivatized cyclodextrins are the most common CSPs for chiral GC. gcms.cz These phases, such as permethylated beta-cyclodextrin (B164692), are capable of forming transient diastereomeric inclusion complexes with the enantiomers of the analyte, resulting in different elution times. gcms.cz

Table of Common Chiral GC Columns

Chiral Stationary Phase (CSP) Type Common Column Names Typical Carrier Gas Application Note
Derivatized β-Cyclodextrin Rt®-βDEXsm, Chiraldex® G-TA Helium, Hydrogen Offers broad selectivity for a range of chiral compounds, including alcohols. gcms.cz

| Derivatized γ-Cyclodextrin | Astec® CHIRALDEX® G-PN | Helium, Hydrogen | Provides alternative selectivity for enantiomers that are difficult to resolve on beta-cyclodextrin phases. |

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess through the use of chiral additives. Enantiomers are indistinguishable in a standard achiral NMR experiment. However, adding a chiral solvating agent (CSA) or a chiral shift reagent (CSR) to the NMR sample can induce a chemical shift difference (ΔΔδ) between the signals of the two enantiomers. researchgate.net

These chiral agents form rapid and reversible diastereomeric complexes with the analyte enantiomers. researchgate.net Because these complexes are diastereomeric, the corresponding nuclei in each complex are in chemically non-equivalent environments, leading to separate signals in the NMR spectrum. Lanthanide-based complexes, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are common chiral shift reagents that induce large chemical shift differences. libretexts.org The enantiomeric excess can then be calculated directly by integrating the areas of the separated signals. libretexts.org

Table of Common Chiral Additives for NMR Spectroscopy

Reagent Type Example Mechanism of Action Resulting Spectrum
Chiral Shift Reagent (CSR) Eu(hfc)₃, Yb(hfc)₃ Forms diastereomeric complexes via coordination of the alcohol's oxygen to the paramagnetic lanthanide ion. libretexts.org Separate, shifted signals for (R)- and (S)-enantiomers.
Chiral Solvating Agent (CSA) (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's Alcohol) Forms diastereomeric solvates through non-covalent interactions like hydrogen bonding. researchgate.net Small but measurable chemical shift differences between enantiomer signals.

| Chiral Derivatizing Agent (CDA) | (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) | Covalent reaction with the alcohol to form stable diastereomeric esters, which are then analyzed by NMR. researchgate.net | Distinct spectra for the two resulting diastereomers. |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR for Proton Environment and Coupling Analysis

The ¹H NMR spectrum of 1-(2-Bromo-5-fluorophenyl)ethanol reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic region of the spectrum typically shows complex multiplets due to the coupling between the aromatic protons and with the fluorine atom. The methine proton (CH-OH) appears as a quartet, resulting from coupling with the adjacent methyl protons. The methyl protons (CH₃) resonate as a doublet due to coupling with the methine proton. The hydroxyl proton (-OH) often appears as a broad singlet, although its chemical shift and multiplicity can be influenced by solvent and concentration.

¹H NMR Data for this compound

Proton Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
Aromatic-H 7.52 – 6.85 m -
CH-OH 5.05 q 6.5
OH 2.01 s -
CH₃ 1.49 d 6.5

Note: The data presented is a representative example and may vary slightly depending on the solvent and experimental conditions.

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbon attached to the bromine atom (C-Br) and the carbon attached to the fluorine atom (C-F) show characteristic chemical shifts influenced by the electronegativity of the halogens. The C-F bond also results in splitting of the carbon signal due to carbon-fluorine coupling. The chemical shifts of the other aromatic carbons are also affected by the positions of the bromo and fluoro substituents. The carbinol carbon (CH-OH) and the methyl carbon (CH₃) appear in the aliphatic region of the spectrum. docbrown.info

¹³C NMR Data for this compound

Carbon Chemical Shift (δ) in ppm
Aromatic C-Br ~115
Aromatic C-F ~160 (d, J ≈ 245 Hz)
Other Aromatic C 114-143
CH-OH ~69
CH₃ ~24

Note: The data presented is a representative example and may vary slightly depending on the solvent and experimental conditions.

¹⁹F NMR for Fluorine Atom Probing

¹⁹F NMR spectroscopy is a highly sensitive technique specifically used to analyze fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. Furthermore, the signal will be split into a multiplet due to coupling with the neighboring aromatic protons. This provides valuable information about the electronic environment of the fluorine atom and its proximity to other protons in the molecule.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

Two-dimensional (2D) NMR techniques provide more detailed structural information by showing correlations between different nuclei. harvard.edu

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY spectrum reveals which protons are coupled to each other. For this compound, cross-peaks would be observed between the methine proton and the methyl protons, confirming their connectivity. Correlations would also be seen between the aromatic protons, helping to assign their specific positions on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC spectrum correlates directly bonded protons and carbons. This technique would show a correlation between the methine proton and the carbinol carbon, as well as between the methyl protons and the methyl carbon. It also helps in assigning the protonated carbons in the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation) : An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, correlations would be expected between the methyl protons and the carbinol carbon, as well as between the aromatic protons and the carbinol carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) : A NOESY spectrum shows correlations between protons that are close in space, regardless of whether they are bonded. This technique can provide information about the three-dimensional structure and conformation of the molecule. For example, NOESY could reveal spatial proximity between the methine proton and certain aromatic protons, which would help to determine the preferred conformation of the ethanol (B145695) substituent relative to the phenyl ring.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of molecules, providing information about the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic ring and the aliphatic chain are observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring typically appear in the 1400-1600 cm⁻¹ region. The C-O stretching vibration of the secondary alcohol is found around 1100 cm⁻¹. The presence of the C-Br and C-F bonds will also give rise to characteristic absorptions in the fingerprint region of the spectrum, typically below 1200 cm⁻¹.

FT-IR Data for this compound

Vibrational Mode Frequency (cm⁻¹)
O-H Stretch (alcohol) 3387 - 3357
C-H Stretch (aromatic) ~3070
C-H Stretch (aliphatic) ~2980
C=C Stretch (aromatic) 1580 - 1470
C-O Stretch (secondary alcohol) ~1080
C-F Stretch ~1250
C-Br Stretch ~680

Note: The data presented is a representative example and may vary depending on the sampling method.

Raman Spectroscopy for Molecular Vibrations and Crystal Lattice Modes

For instance, the FT-Raman spectrum of the related compound 1-(2-Bromophenyl)ethanol has been recorded. nih.gov The spectrum of this compound would be expected to show characteristic peaks corresponding to the vibrations of the substituted benzene (B151609) ring. Key vibrational modes would include:

C-H stretching of the aromatic ring and the methyl group.

C-C stretching within the phenyl ring.

C-F stretching , which is typically a strong band in the 1250-1000 cm⁻¹ region.

C-Br stretching , which appears at lower frequencies, generally in the 600-500 cm⁻¹ range.

C-O stretching and O-H bending from the ethanol moiety.

The specific positions of these bands would be influenced by the electronic effects of the bromine and fluorine substituents on the phenyl ring. Furthermore, in the solid state, Raman spectroscopy can provide information about low-frequency crystal lattice modes, offering insights into the packing of the molecules in the crystal. The computed Raman spectrum for another analogous compound, 2-Amino-5-bromobenzyl alcohol, also supports the expected presence of these characteristic vibrational bands. spectrabase.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through analysis of its fragmentation patterns.

The molecular formula of this compound is C₈H₈BrFO. chemspider.com This gives it an average molecular weight of approximately 219.053 g/mol and a monoisotopic mass of 217.974255 Da. chemspider.com The presence of bromine is particularly distinctive in mass spectrometry due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. This results in a characteristic M and M+2 isotopic pattern in the mass spectrum for the molecular ion and any bromine-containing fragments, providing a clear signature for the presence of a single bromine atom.

Table 1: Mass Spectrometry Data for this compound

PropertyValue
Molecular FormulaC₈H₈BrFO
Average Mass219.053 g/mol chemspider.com
Monoisotopic Mass217.974255 Da chemspider.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of a molecule. For this compound, an HRMS measurement would yield a mass value very close to its calculated monoisotopic mass of 217.974255 Da. chemspider.com This high degree of accuracy allows for the unambiguous determination of the molecular formula C₈H₈BrFO, distinguishing it from other potential compounds with the same nominal mass. This is a critical step in the structural confirmation process for newly synthesized or isolated compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound would first be separated from any impurities on a GC column. The retention time would be characteristic of the compound under the specific analytical conditions.

Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized (typically by electron ionization, EI). The resulting mass spectrum would show the molecular ion peak cluster (at m/z 218 and 220) and a series of fragment ions. Common fragmentation pathways would likely involve the loss of a methyl group (CH₃), a water molecule (H₂O), or the entire hydroxyethyl (B10761427) side chain. The fragmentation pattern provides a structural fingerprint that can be used for identification. For example, the related compound 1-(2-Bromophenyl)ethanol has been analyzed using a Shimadzu-QP2010 GC-MS system. nih.gov The NIST WebBook also contains GC-MS data for the simpler compound 2-bromoethanol. nist.govnist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that is particularly useful for less volatile or thermally labile compounds. While this compound may be amenable to GC-MS, LC-MS offers an alternative or complementary approach. Information on related compounds, such as (2-Bromo-5-fluorophenyl)methanol, indicates that LC-MS data is often available for this class of molecules. bldpharm.com

In an LC-MS analysis, the compound would be separated using high-performance liquid chromatography (HPLC), typically on a reversed-phase column. A suitable method for the related 2-Bromo-1-ethanol uses a mobile phase of acetonitrile (B52724) and water with an acid modifier. sielc.com For compatibility with mass spectrometry, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used instead of non-volatile acids like phosphoric acid. sielc.com After separation, the eluent is introduced into the mass spectrometer using an interface such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These softer ionization techniques often result in a prominent protonated molecule [M+H]⁺ or other adducts, which helps to confirm the molecular weight.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound would be dominated by the electronic transitions of the substituted benzene ring.

Aromatic compounds typically exhibit one or more absorption bands in the UV region. The primary absorption bands are due to π → π* transitions. The presence of the bromo, fluoro, and hydroxyethyl substituents on the phenyl ring would influence the position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands. While specific spectral data for this compound is scarce, data for the related 2-Amino-5-bromobenzyl alcohol indicates the availability of UV-Vis spectra for this type of chromophore. spectrabase.com One would expect to see characteristic absorptions for the substituted aromatic system, likely below 300 nm.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of this compound itself is not publicly available, detailed crystallographic studies have been performed on derivatives containing the 2-bromo-5-fluorophenyl moiety, such as 2-(2-bromo-5-fluorophenyl)-8-ethoxy-3-nitro-2H-thiochromene. iucr.orgnih.govresearchgate.net These studies reveal crucial structural parameters and packing motifs that are influenced by the substituted phenyl ring.

In these related structures, the 2-bromo-5-fluorophenyl ring is observed to be nearly perpendicular to other parts of the molecule. nih.govresearchgate.net The crystal packing is stabilized by a variety of intermolecular interactions, including C—H⋯O, C—H⋯F, and π–π stacking interactions. iucr.orgnih.govresearchgate.net If single crystals of this compound were obtained, X-ray diffraction analysis would provide unequivocal proof of its structure and reveal how the molecules pack in the solid state, likely involving hydrogen bonding from the hydroxyl group and halogen bonding from the bromine atom.

Table 2: Example Crystallographic Data from a Related Thiochromene Derivative nih.govresearchgate.net

Parameter2-(2-bromo-5-fluorophenyl)-8-ethoxy-3-nitro-2H-thiochromene
Chemical FormulaC₁₇H₁₃BrFNO₃S
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.6695 (12)
b (Å)10.6867 (18)
c (Å)12.2767 (19)
α (°)64.686 (4)
β (°)80.760 (4)
γ (°)70.395 (4)
Volume (ų)856.7 (2)
Data Collection InstrumentBruker D8 Quest CMOS diffractometer

Crystal Packing and Intermolecular Interactions (e.g., C-H...O, C-H...π)

A primary and highly influential interaction would be hydrogen bonding, originating from the hydroxyl group. The hydrogen atom of the -OH group can act as a hydrogen bond donor, while the oxygen atom can act as an acceptor. This would likely lead to the formation of chains or more complex networks of molecules linked by O-H···O hydrogen bonds.

Beyond classical hydrogen bonding, weaker interactions are also expected to play a crucial role. C-H···O interactions , where a carbon-hydrogen bond acts as a weak hydrogen bond donor to an oxygen atom of a neighboring molecule, would likely contribute to the stability of the crystal packing.

Furthermore, the presence of the phenyl ring introduces the possibility of C-H···π interactions . In this type of interaction, a C-H bond from the ethyl group or another phenyl ring can interact with the electron-rich π-system of an adjacent aromatic ring. These interactions, though weaker than conventional hydrogen bonds, are significant in directing the three-dimensional architecture of molecular crystals.

The halogen atoms, bromine and fluorine, would also contribute to the intermolecular forces. Halogen bonding, where the electrophilic region on the halogen atom (σ-hole) interacts with a nucleophilic site on an adjacent molecule, could be a factor, particularly for the bromine atom. Dipole-dipole interactions arising from the polar C-Br and C-F bonds would further influence the molecular arrangement.

Conformational Analysis in the Solid State

The conformation of this compound in the solid state refers to the specific three-dimensional arrangement of its atoms. This conformation is a result of the molecule adopting a low-energy state that is influenced by both intramolecular and intermolecular forces within the crystal lattice.

A key conformational feature is the orientation of the ethanol side chain relative to the phenyl ring. The rotation around the C-C bond connecting the phenyl ring and the ethanol moiety would be restricted in the solid state to a preferred conformation. This preferred arrangement would be a balance between minimizing steric hindrance between the substituents on the ring and the side chain, and maximizing favorable intermolecular interactions.

The dihedral angle, which describes the rotation around the single bond between the chiral carbon of the ethanol group and the phenyl ring, would be a critical parameter in defining the solid-state conformation. The specific value of this angle would be determined by the intricate network of intermolecular interactions discussed previously. It is plausible that the conformation adopted in the solid state would differ from that in solution due to the constraints imposed by the crystal packing.

Reactivity and Transformational Chemistry

Reactions Involving the Hydroxyl Group

The secondary alcohol functionality in 1-(2-Bromo-5-fluorophenyl)ethanol is a key site for a variety of chemical modifications.

Esterification and Etherification

Esterification: The hydroxyl group can be readily converted to an ester through reaction with carboxylic acids, acid anhydrides, or acyl chlorides. This reaction is typically catalyzed by a strong acid or a base. For instance, the reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield 1-(2-bromo-5-fluorophenyl)ethyl acetate (B1210297). While specific documented examples for this exact substrate are not prevalent in readily available literature, the general principles of esterification are well-established and applicable.

Etherification: The Williamson ether synthesis provides a classic method for converting the alcohol to an ether. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide in an SN2 reaction to form the ether. For example, reacting this compound with sodium hydride followed by the addition of methyl iodide would be expected to produce 1-(2-bromo-5-fluorophenyl)ethyl methyl ether. The success of this reaction is highest with primary alkyl halides to minimize competing elimination reactions. chemistrysteps.commasterorganicchemistry.comgold-chemistry.orgorganic-chemistry.orglibretexts.orgbyjus.com

Table 1: Representative Etherification Reaction
Reactant 1Reactant 2BaseSolventProduct
This compoundMethyl IodideSodium HydrideTetrahydrofuran (B95107) (THF)1-(2-bromo-5-fluorophenyl)ethyl methyl ether

Oxidation to Ketones and Carboxylic Acids

Oxidation to Ketones: As a secondary alcohol, this compound can be oxidized to the corresponding ketone, 2-bromo-5-fluoroacetophenone. A variety of oxidizing agents can be employed for this transformation. Mild oxidizing agents are preferred to avoid over-oxidation. Pyridinium chlorochromate (PCC) is a common reagent for this purpose, typically carried out in a solvent like dichloromethane (B109758). Another effective method involves the use of trichloroisocyanuric acid (TCCA) in the presence of a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).

Table 2: Oxidation to Ketone
Oxidizing AgentCatalystSolventProduct
Pyridinium Chlorochromate (PCC)-Dichloromethane2-Bromo-5-fluoroacetophenone
Trichloroisocyanuric acid (TCCA)TEMPODichloromethane2-Bromo-5-fluoroacetophenone

Oxidation to Carboxylic Acids: Further oxidation of the ethanolic carbon to a carboxylic acid, which would result in the formation of 2-bromo-5-fluorobenzoic acid, involves the cleavage of a carbon-carbon bond. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) under heating, are typically required for the oxidation of alkyl chains on an aromatic ring to a carboxylic acid. masterorganicchemistry.com The reaction proceeds if there is at least one benzylic hydrogen. In the case of this compound, the benzylic carbon is the one bearing the hydroxyl group.

Substitution Reactions (e.g., conversion to halides)

The hydroxyl group can be substituted by a halogen atom through various reagents. For instance, treatment with thionyl chloride (SOCl₂) is a common method for converting secondary alcohols to the corresponding alkyl chlorides, in this case, 1-(2-bromo-5-fluorophenyl)ethyl chloride. This reaction typically proceeds with inversion of stereochemistry. Similarly, phosphorus tribromide (PBr₃) can be used to convert the alcohol to an alkyl bromide. These reactions are advantageous as they occur under milder conditions than using hydrohalic acids and help to avoid potential carbocation rearrangements. chemistrysteps.commasterorganicchemistry.comchadsprep.comlibretexts.orgyoutube.com

Table 3: Conversion of Hydroxyl Group to Halides
ReagentProduct
Thionyl chloride (SOCl₂)1-(2-bromo-5-fluorophenyl)ethyl chloride
Phosphorus tribromide (PBr₃)1-bromo-1-(2-bromo-5-fluorophenyl)ethane

Reactions Involving the Halogen Atoms (Bromine and Fluorine)

The bromo and fluoro substituents on the phenyl ring of this compound are key to its utility in building more complex molecular architectures through substitution and coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) on the Phenyl Ring

Nucleophilic aromatic substitution (SNAr) reactions involve the displacement of a halide on an aromatic ring by a nucleophile. For these reactions to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. In this compound, the electron-withdrawing character of the fluoro and bromo atoms, as well as the ethanol (B145695) group to some extent, can activate the ring towards nucleophilic attack.

The reactivity of the halogens in SNAr reactions follows the order F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is facilitated by the high electronegativity of the fluorine atom, making the carbon to which it is attached more electrophilic. brainly.comstackexchange.comwikipedia.org Therefore, under SNAr conditions, the fluorine atom in this compound would be expected to be more readily displaced than the bromine atom by nucleophiles such as amines or alkoxides.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The bromine atom in this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (typically a boronic acid or boronic ester) with an organohalide. The bromine atom of this compound can be coupled with a variety of aryl or vinyl boronic acids in the presence of a palladium catalyst and a base to form a new C-C bond. libretexts.org For instance, a reaction with phenylboronic acid would yield 1-(5-fluoro-2-phenylphenyl)ethanol.

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene. organic-chemistry.orgwikipedia.org this compound can react with alkenes, such as styrene (B11656) or acrylates, in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the position of the bromine atom, leading to the formation of substituted stilbenes or cinnamates, respectively.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. gold-chemistry.orgorganic-chemistry.org The bromine atom of this compound can be coupled with various terminal alkynes, such as phenylacetylene (B144264), using a palladium catalyst, a copper(I) co-catalyst, and a base, resulting in the formation of a substituted phenylacetylene derivative.

Table 4: Representative Cross-Coupling Reactions
Reaction TypeCoupling PartnerCatalyst SystemProduct
Suzuki-MiyauraPhenylboronic acidPd catalyst, Base1-(5-Fluoro-2-phenylphenyl)ethanol
HeckStyrenePd catalyst, Base1-(5-Fluoro-2-styrylphenyl)ethanol
SonogashiraPhenylacetylenePd catalyst, Cu(I) co-catalyst, Base1-(5-Fluoro-2-(phenylethynyl)phenyl)ethanol

Lithiation/Magnesiation for Further Functionalization

The presence of a bromine atom on the aromatic ring of this compound opens up pathways for the formation of organometallic intermediates, such as organolithium and Grignard reagents. These intermediates are powerful nucleophiles and serve as versatile synthons for the introduction of a wide array of functional groups.

Lithiation:

The bromine atom can be exchanged for a lithium atom through a process known as halogen-metal exchange. This is typically achieved by treating the compound with an alkyllithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (THF). The acidic proton of the hydroxyl group will also react with the alkyllithium reagent, consuming an additional equivalent. Therefore, at least two equivalents of the organolithium reagent are generally required. The resulting aryllithium species can then be quenched with various electrophiles to introduce new substituents at the original position of the bromine atom.

Alternatively, the hydroxyl group can act as a directed metalation group (DMG), guiding the deprotonation of the aromatic ring at the ortho position (C3). wikipedia.orgharvard.eduorganic-chemistry.org However, the bromine atom at the C2 position is expected to be the primary site of metal-halogen exchange, which is generally a faster process than directed ortho-metalation. pharmaguideline.com

Magnesiation:

Similarly, a Grignard reagent can be formed through a halogen-magnesium exchange reaction. Reagents like isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl) are particularly effective for this transformation, even at low temperatures. libretexts.org This exchange converts the aryl bromide into a highly reactive arylmagnesium species. The rate of this exchange is influenced by the electronic nature of the other substituents on the ring; electron-withdrawing groups tend to accelerate the reaction. researchgate.net The resulting Grignard reagent can then be used in a variety of coupling reactions and nucleophilic additions.

Table 1: Potential Functionalization via Lithiation/Magnesiation
Reagent SequenceElectrophileProduct Type
1. 2 eq. n-BuLi, THF, -78 °C2. ElectrophileCO₂Carboxylic acid
DMFAldehyde
R-X (alkyl halide)Alkylated arene
Me₃SiClSilylated arene
1. i-PrMgCl·LiCl, THF2. ElectrophileRCHO (aldehyde)Secondary alcohol
R₂CO (ketone)Tertiary alcohol
Allyl bromideAllylated arene

Reactions Involving the Aromatic Ring

The substituted benzene (B151609) ring of this compound is susceptible to electrophilic attack and can also undergo reduction under specific conditions. The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS) reactions, an electrophile replaces a hydrogen atom on the aromatic ring. The directing effects of the substituents already present on the ring determine the position of the incoming electrophile. For this compound, we must consider the influence of the bromo (Br), fluoro (F), and 1-hydroxyethyl [-CH(OH)CH₃] groups.

Bromo (Br) and Fluoro (F) groups: Halogens are deactivating groups due to their electron-withdrawing inductive effect, making the ring less reactive towards electrophiles compared to benzene. However, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when the attack occurs at the ortho or para position. libretexts.orglibretexts.org

1-Hydroxyethyl [-CH(OH)CH₃] group: This alkyl group with a hydroxyl substituent is generally considered an activating, ortho, para-directing group. cognitoedu.org The alkyl portion is electron-donating through an inductive effect.

The combined directing effects of these substituents will determine the regioselectivity of EAS reactions such as nitration, halogenation, and sulfonation. The fluorine atom is at position 5, the bromine at position 2, and the hydroxyethyl (B10761427) group at position 1. The positions ortho and para to the activating hydroxyethyl group are positions 2, 6, and 4. The positions ortho and para to the halogens are 1, 3, 4, and 6 for bromine, and 2, 4, and 6 for fluorine.

Given that the hydroxyethyl group is an activator and the halogens are deactivators, the substitution is most likely to be directed by the hydroxyethyl group. However, positions 2 and 6 are sterically hindered. Therefore, electrophilic substitution is most likely to occur at the C4 position, which is para to the hydroxyethyl group and ortho to the fluorine atom.

A study on the nitration of 2-fluorotoluene (B1218778) showed a high selectivity for the introduction of the nitro group at the position para to the fluorine and meta to the methyl group. organicreactions.org Similarly, the nitration of 2-bromotoluene (B146081) also yields a mixture of isomers. harvard.edu While no specific data exists for this compound, we can predict the likely outcome based on these related transformations.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
ReactionReagentsPredicted Major Product
NitrationHNO₃, H₂SO₄1-(2-Bromo-5-fluoro-4-nitrophenyl)ethanol
BrominationBr₂, FeBr₃1-(2,4-Dibromo-5-fluorophenyl)ethanol
SulfonationSO₃, H₂SO₄2-Bromo-5-fluoro-4-(1-hydroxyethyl)benzenesulfonic acid

Reduction of the Aromatic Ring

The aromatic ring of this compound can be partially reduced to a cyclohexadiene derivative using dissolving metal reductions, most notably the Birch reduction. pharmaguideline.comorganicchemistrytutor.comwikipedia.org This reaction employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. pharmaguideline.comorganicchemistrytutor.com

The regiochemical outcome of the Birch reduction is highly dependent on the electronic nature of the substituents on the aromatic ring. wikipedia.org

Electron-donating groups (EDGs) , such as the alkyl portion of the hydroxyethyl group, direct the reduction to produce a diene where the substituent remains on a double bond.

Electron-withdrawing groups (EWGs) , such as the bromo and fluoro groups, direct the reduction to produce a diene where the substituent is on a saturated carbon.

In the case of this compound, the presence of both activating and deactivating groups makes the prediction of the exact product distribution complex. The reduction will likely lead to a mixture of isomeric cyclohexadienes. The reaction proceeds via a radical anion intermediate, which is protonated by the alcohol. wikipedia.org The position of the initial electron addition and subsequent protonation steps determines the final structure of the diene. It is also possible that under these conditions, reductive debromination could occur.

Table 3: Potential Products from Birch Reduction
ReagentsPossible Product Features
Na, NH₃ (l), EtOHPartial reduction of the aromatic ring to a cyclohexadiene.
Potential for reductive debromination.
A mixture of isomeric products is expected.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates. This simplification allows for a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

For 1-(2-bromo-5-fluorophenyl)ethanol, a DFT calculation would begin with geometry optimization. This process systematically alters the positions of the atoms in the molecule to find the arrangement with the lowest possible energy, which corresponds to the most stable three-dimensional structure. The presence of the bulky bromine atom and the electronegative fluorine atom on the phenyl ring, along with the chiral center at the ethanol (B145695) moiety, would lead to a specific, non-planar geometry. The optimized structure would provide precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties.

The electronic structure, also obtained from DFT calculations, would reveal how the electrons are distributed within the molecule. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity and kinetic stability. For this compound, the electron-withdrawing nature of the fluorine and bromine atoms would be expected to lower the energy of the molecular orbitals compared to unsubstituted phenylethanol.

The accuracy of DFT calculations is highly dependent on the choice of two key components: the basis set and the exchange-correlation functional.

Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets include more functions and can describe the distribution of electrons more accurately, but at a higher computational cost. For a molecule containing a heavy atom like bromine, it is common to use basis sets that include polarization and diffuse functions, such as the Pople-style 6-311++G(d,p) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVDZ). These functions are necessary to accurately model the non-spherical nature of electron clouds in chemical bonds and the behavior of electrons far from the nucleus.

Exchange-Correlation Functionals: The exchange-correlation functional is the part of the DFT calculation that accounts for the complex interactions between electrons. There is a wide variety of functionals available, each with its own strengths and weaknesses. Common choices include:

Hybrid functionals: These functionals, such as B3LYP, mix a portion of the exact exchange from Hartree-Fock theory with DFT exchange and correlation. B3LYP is known for providing a good balance of accuracy and efficiency for a wide range of organic molecules.

Range-separated functionals: Functionals like CAM-B3LYP are designed to improve the description of long-range interactions, which can be important for predicting properties like UV-Vis spectra.

Meta-GGA functionals: Functionals like M06-2X are often used for systems where non-covalent interactions are important.

The choice of functional and basis set would be critical for obtaining reliable results for this compound. A comparative study using different combinations could be performed to assess the consistency of the predicted properties.

Spectroscopic Property Prediction

A significant advantage of computational chemistry is its ability to predict spectroscopic properties, which can be invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. The chemical shift of a nucleus is highly sensitive to its local electronic environment. Computational methods can predict NMR chemical shifts, aiding in the assignment of experimental spectra.

The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts. It is a robust method that largely overcomes the issue of gauge-dependence, which can lead to inaccuracies in other computational approaches.

For this compound, GIAO calculations, typically performed at the DFT level (e.g., B3LYP/6-311+G(d,p)), would predict the ¹H and ¹³C chemical shifts. These calculations would be expected to show distinct signals for the aromatic protons, the methine proton of the ethanol group, the methyl protons, and the hydroxyl proton. The predicted shifts would reflect the influence of the electronegative bromine and fluorine substituents on the electron density of the aromatic ring. It is important to note that the solvent can have a significant effect on chemical shifts, especially for exchangeable protons like the hydroxyl proton. Therefore, including a solvent model in the calculations (e.g., the Polarizable Continuum Model, PCM) would likely improve the accuracy of the predictions.

Illustrative Table of Predicted ¹³C and ¹H NMR Chemical Shifts (Exemplary Data) This table presents hypothetical data for illustrative purposes, as specific calculated data for this compound is not available in the reviewed literature.

Atom NumberPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
1145.0-
2120.0-
3130.07.50
4115.07.10
5160.0-
6118.07.30
770.05.00
825.01.50
OH-2.50

These calculations are typically performed at the same level of theory as the geometry optimization. The output of a frequency calculation is a list of vibrational modes and their corresponding frequencies. It is common practice to scale the calculated frequencies by an empirical factor (e.g., around 0.96 for B3LYP) to account for anharmonicity and other systematic errors in the calculations.

For this compound, the predicted vibrational spectrum would show characteristic peaks for the O-H stretch, C-H stretches (aromatic and aliphatic), C=C stretching of the aromatic ring, and the C-Br and C-F stretching vibrations. The calculated intensities for both IR and Raman spectra would help in distinguishing between different vibrational modes.

Illustrative Table of Predicted Vibrational Frequencies (Exemplary Data) This table presents hypothetical data for illustrative purposes, as specific calculated data for this compound is not available in the reviewed literature.

Vibrational ModePredicted Frequency (cm⁻¹) (Scaled)Expected IR IntensityExpected Raman Activity
O-H Stretch3400StrongWeak
Aromatic C-H Stretch3100-3000MediumStrong
Aliphatic C-H Stretch2980-2850MediumMedium
Aromatic C=C Stretch1600-1450StrongStrong
C-O Stretch1250StrongMedium
C-F Stretch1100StrongWeak
C-Br Stretch650MediumStrong

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating UV-Vis spectra.

TD-DFT calculations predict the excitation energies and oscillator strengths of electronic transitions. The excitation energy corresponds to the wavelength of light absorbed (λ_max), and the oscillator strength is related to the intensity of the absorption.

For this compound, TD-DFT calculations would likely be performed using a functional designed for excited states, such as CAM-B3LYP, along with a suitable basis set. The calculations would predict the electronic transitions, which for this molecule would primarily be π → π* transitions within the phenyl ring. The presence of the bromo and fluoro substituents would be expected to cause a shift in the absorption maxima compared to unsubstituted benzene (B151609). The inclusion of a solvent model is also important for accurate prediction of UV-Vis spectra, as the polarity of the solvent can influence the energies of the electronic states.

Illustrative Table of Predicted UV-Vis Absorption (Exemplary Data) This table presents hypothetical data for illustrative purposes, as specific calculated data for this compound is not available in the reviewed literature.

TransitionPredicted λ_max (nm)Oscillator Strength (f)
S₀ → S₁2650.05
S₀ → S₂2200.12
S₀ → S₃2050.85

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its chemical identity and reactivity. Through various analytical methods, the distribution of electrons and the nature of chemical bonds within this compound can be elucidated.

Frontier Molecular Orbitals (FMOs): HOMO-LUMO Energy Gap and Chemical Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A larger gap generally implies higher stability and lower reactivity.

Solvent PhaseHOMO-LUMO Energy Gap (eV)
Gas4.2793
Water4.1863
Methanol (B129727)4.1893
Ethanol4.1909

These values for a related molecule suggest that this compound would also possess a significant energy gap, indicative of a relatively stable molecule. The precise value for this compound would, however, depend on the specific electronic effects of the ethanol side chain compared to the propenone linker in the analog.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface.

For this compound, an MEP analysis would likely reveal negative potential (red and yellow regions) around the electronegative fluorine and oxygen atoms, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms, particularly the hydroxyl proton, making them sites for potential nucleophilic interaction. The aromatic ring would exhibit a complex potential distribution due to the competing electronic effects of the bromo and fluoro substituents.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It localizes the molecular orbitals into bonding, lone pair, and antibonding orbitals, allowing for the quantification of intramolecular charge transfer and hyperconjugative interactions.

Global Chemical Reactivity Descriptors

Global chemical reactivity descriptors, derived from conceptual Density Functional Theory (DFT), provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

While specific calculated values for this compound are not present in the available literature, these descriptors could be calculated from the HOMO and LUMO energies. A higher chemical hardness would correlate with the expected stability suggested by the HOMO-LUMO gap. The electronegativity and electrophilicity index would provide further insights into its potential as an electron acceptor or donor in chemical reactions.

Conformational Analysis and Potential Energy Surfaces

The presence of a rotatable single bond between the phenyl ring and the ethanol side chain in this compound means that the molecule can exist in various conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is typically achieved by constructing a potential energy surface (PES) through systematic rotation of the key dihedral angles.

For this compound, the primary dihedral angle to consider would be the C-C-C-O torsion angle. A detailed PES scan would likely reveal the most stable arrangement of the hydroxyl group relative to the substituted phenyl ring, which would be influenced by steric hindrance and potential intramolecular hydrogen bonding between the hydroxyl hydrogen and the fluorine or bromine atoms.

Intermolecular Interactions in Condensed Phases

In the solid or liquid state, molecules of this compound will interact with each other through various non-covalent forces. The primary intermolecular interaction would be hydrogen bonding, with the hydroxyl group acting as both a hydrogen bond donor and acceptor.

Additionally, dipole-dipole interactions arising from the polar C-F, C-Br, and C-O bonds will contribute to the condensed-phase structure. Halogen bonding, where the bromine atom acts as an electrophilic region (σ-hole), could also play a role in directing the intermolecular assembly. Understanding these interactions is crucial for predicting the macroscopic properties of the compound, such as its melting point and boiling point.

Hydrogen Bonding Networks

Hydrogen bonding plays a crucial role in determining the supramolecular assembly and physicochemical properties of molecules containing hydroxyl groups. A computational study of this compound would typically involve quantum chemical calculations, such as Density Functional Theory (DFT), to model the hydrogen bonding interactions.

These studies would aim to identify the most stable hydrogen-bonded dimers and larger clusters. Key parameters that would be calculated include the hydrogen bond distances (e.g., O-H···O), bond angles, and interaction energies. The interaction energy is a critical measure of the strength of the hydrogen bond. For instance, a typical table from such a study would resemble the following hypothetical data:

Hydrogen Bond Type Donor-Acceptor Distance (Å) Interaction Energy (kcal/mol)
O-H···OData not availableData not available
O-H···FData not availableData not available

Halogen Bonding Interactions

The bromine atom in this compound is capable of forming halogen bonds, which are noncovalent interactions where the halogen atom acts as an electrophilic species (a Lewis acid). A theoretical investigation would map the electrostatic potential on the molecular surface to identify the region of positive potential (the σ-hole) on the bromine atom.

Computational models would then be used to explore the geometry and energetics of halogen bonds with various Lewis bases (halogen bond acceptors), such as the oxygen or fluorine atoms of a neighboring molecule. The strength and directionality of these Br···O and Br···F interactions would be quantified. A hypothetical data table summarizing these findings might look like this:

Halogen Bond Type Donor-Acceptor Distance (Å) Interaction Energy (kcal/mol)
C-Br···OData not availableData not available
C-Br···FData not availableData not available

These studies would clarify the role of halogen bonding in the crystal packing of this compound and its potential to interact with biological macromolecules.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. This method partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates that of the surrounding molecules.

The Hirshfeld surface can be colored to map various properties, such as the normalized contact distance (dnorm), which highlights regions of close intermolecular contact. Red spots on the dnorm surface would indicate interactions shorter than the van der Waals radii, such as hydrogen bonds and halogen bonds.

Intermolecular Contact Type Percentage Contribution (%)
H···HData not available
H···F/F···HData not available
H···Br/Br···HData not available
O···H/H···OData not available
C···H/H···CData not available
Br···F/F···BrData not available
OtherData not available

This analysis would provide a detailed and quantitative picture of the packing environment of this compound in the solid state, complementing the information obtained from hydrogen and halogen bonding studies.

Applications in Advanced Organic Synthesis

Building Block for Complex Molecule Construction

1-(2-Bromo-5-fluorophenyl)ethanol is a key intermediate in the creation of more elaborate organic molecules, finding significant use in medicinal chemistry and the development of agrochemicals. The molecule possesses three distinct points for chemical modification: the hydroxyl group, the bromine atom, and the fluorine atom. The hydroxyl (-OH) group can be oxidized to a ketone or participate in nucleophilic substitution reactions. The bromine atom is particularly useful for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which allow for the formation of new carbon-carbon or carbon-heteroatom bonds. This trifunctional nature makes it a powerful component for assembling complex molecular frameworks.

Precursor to Heterocyclic Compounds (e.g., pyrazoles, imidazoles, thiazoles)

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are fundamental structures in drug discovery. This compound serves as a valuable starting material for synthesizing several key heterocyclic systems, often by first converting it into an α-bromoketone intermediate.

Pyrazoles : The synthesis of pyrazole (B372694) rings typically involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov The 2-bromo-5-fluorophenyl group can be incorporated into pyrazole structures. nih.gov A common synthetic route involves oxidizing this compound to the corresponding ketone, 1-(2-bromo-5-fluorophenyl)ethanone. This ketone can then be chemically modified to create a 1,3-dicarbonyl precursor, which subsequently reacts with hydrazine to form the final pyrazole ring.

Imidazoles : Imidazole (B134444) rings can be synthesized through various methods, including the reaction of an α-haloketone with formamide (B127407) or an amidine. The existence of 4-(2-bromo-5-fluorophenyl)-1H-imidazole in chemical databases indicates that this structural unit can be readily integrated into an imidazole core. nih.gov The synthetic pathway would logically proceed through the conversion of this compound to its corresponding α-bromoketone, which then acts as the key starting material for the imidazole ring-forming reaction.

Thiazoles : The Hantzsch thiazole (B1198619) synthesis is a widely used method for constructing a thiazole ring, which involves the reaction of an α-haloketone with a thioamide. nih.govorganic-chemistry.org this compound is an excellent starting point for this process. The alcohol is first oxidized to a ketone, which is then brominated to produce an α-bromoketone. This intermediate, 2-bromo-1-(2-bromo-5-fluorophenyl)ethanone, can then react directly with a thioamide, such as thiourea, to yield a thiazole containing the 2-bromo-5-fluorophenyl group. scirp.orgresearchgate.netscirp.org

Chiral Auxiliary in Asymmetric Reactions

Enantiopure versions of this compound, such as the (S)-enantiomer, are valuable as chiral building blocks in asymmetric synthesis, a field focused on creating specific three-dimensional molecular structures. Chiral alcohols are essential for introducing specific stereocenters into target molecules. While the primary role of this compound is to be incorporated directly into a larger molecule, its structure is similar to other alcohols that function as chiral auxiliaries. A chiral auxiliary is a temporary component that directs the stereochemical outcome of a reaction before being removed. Although it possesses the necessary structural features, its use as a detachable chiral auxiliary is not widely reported in the scientific literature.

Intermediate in the Synthesis of α-Bromoketones

α-Haloketones are highly versatile intermediates in organic synthesis. This compound is a direct precursor to the corresponding α-bromoketone, 2-bromo-1-(2-bromo-5-fluorophenyl)ethanone. The synthesis is generally a two-step process:

Oxidation : The secondary alcohol is oxidized to the ketone, 1-(2-bromo-5-fluorophenyl)ethanone, using standard oxidizing agents.

Bromination : The resulting ketone is then brominated at the alpha position (the carbon atom adjacent to the carbonyl group) using reagents like N-Bromosuccinimide (NBS), often with an acid catalyst. scirp.orgresearchgate.net

A one-pot method for converting secondary alcohols directly to α-bromoketones using ammonium (B1175870) bromide and Oxone® has also been reported, which could streamline this transformation. rsc.org

Table 1: Representative Synthetic Routes to α-Bromoketones from Aryl Alcohols

MethodStarting MaterialKey ReagentsIntermediateFinal ProductReference
Two-StepThis compound1. Oxidizing agent (e.g., TCCA/TEMPO) 2. NBS / p-TsOH1-(2-Bromo-5-fluorophenyl)ethanone2-Bromo-1-(2-bromo-5-fluorophenyl)ethanone scirp.orgresearchgate.net
One-PotSecondary Alcohols (general)Ammonium Bromide, Oxone®Not isolatedα-Bromoketones rsc.org

Ligand Design and Catalyst Development (if applicable for derivatives)

The creation of new ligands is vital for advancing transition metal catalysis. While the 2-bromo-5-fluorophenyl group offers unique electronic properties, the use of this compound or its direct derivatives in the design of ligands for catalysts is not a prominent area of research found in the current scientific literature.

Methodology Development in Organic Reactions

New synthetic methods require testing on a variety of chemical substrates to demonstrate their reliability and scope. With its halogenated aromatic ring and secondary alcohol functional group, this compound serves as a suitable test substrate for this purpose. For instance, chemists developing novel oxidation, asymmetric reduction, or C-H activation reactions might use this compound to evaluate a method's tolerance for halogen substituents and its effectiveness with sterically hindered alcohols. Its use in studies aimed at developing more environmentally friendly reactions, such as those conducted in recyclable ionic liquids, also highlights its role in advancing synthetic methodology. researchgate.netscirp.org

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Routes

Current synthesis of 1-(2-Bromo-5-fluorophenyl)ethanol typically involves the reduction of the corresponding ketone, 2-bromo-5-fluoroacetophenone. A common laboratory-scale method utilizes sodium borohydride (B1222165) in an alcohol solvent. For enantiomerically pure forms, such as (1R)-2-bromo-1-(4-fluorophenyl)ethan-1-ol, stereoselective reduction using a chiral catalyst like (R)-(+)-2-methyl-CBS-oxazaborolidine with a borane (B79455) dimethylsulfide complex is employed. chemicalbook.com

Future research will likely focus on developing more sustainable and scalable synthetic methods. This could involve exploring alternative reducing agents, catalytic systems with higher turnover numbers, and processes that minimize waste. The development of one-pot procedures that combine multiple synthetic steps would also enhance efficiency.

Exploration of Undiscovered Reactivity Patterns

The reactivity of this compound is largely dictated by its functional groups: the hydroxyl group, the bromine atom, and the fluorinated aromatic ring. Known reactions include oxidation of the alcohol to the corresponding ketone and substitution of the bromine atom.

Future investigations could uncover novel reactivity. For instance, the interplay between the hydroxyl group and the ortho-bromine substituent could be exploited in intramolecular reactions to form heterocyclic structures. The bromine atom also opens the door to various cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures. chemicalbook.com The influence of the fluorine atom on the reactivity of the aromatic ring in electrophilic and nucleophilic aromatic substitution reactions warrants further systematic study.

Advanced Characterization Techniques for Dynamic Processes

While standard analytical techniques like NMR and mass spectrometry are used to characterize the final product, advanced methods could provide deeper insights into the dynamics of reactions involving this compound. For instance, in-situ spectroscopic techniques such as ReactIR or Raman spectroscopy could be used to monitor reaction progress in real-time, identifying intermediates and determining reaction kinetics. This data is invaluable for optimizing reaction conditions and understanding reaction mechanisms. Chiral High-Performance Liquid Chromatography (HPLC) is already used to determine the enantiomeric excess of chiral syntheses. chemicalbook.com

Computational Studies for Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), can be a powerful tool for elucidating the mechanisms of reactions involving this compound. Theoretical calculations can be used to model transition states, calculate activation energies, and predict the stereochemical outcome of reactions. This understanding can guide the rational design of new catalysts and reaction conditions for improved efficiency and selectivity.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation. nih.govresearchgate.net The synthesis of this compound and its subsequent transformations are well-suited for adaptation to continuous flow processes. rsc.org This would enable more efficient and scalable production. nih.gov

Furthermore, integrating flow chemistry with automated synthesis platforms can accelerate the discovery of new derivatives. nih.gov By systematically varying reagents and reaction conditions in an automated fashion, large libraries of compounds can be rapidly synthesized and screened for desired properties. nih.gov

Expansion of Application in Synthetic Chemical Libraries

The structural motifs present in this compound make it an attractive scaffold for the generation of chemical libraries for drug discovery and agrochemical research. thalesnano.com The ability to readily modify the molecule at the alcohol and the bromine position allows for the creation of a diverse set of analogs. nih.gov

Future work in this area will likely involve the use of this compound in the synthesis of libraries targeting specific biological pathways or protein families. nih.gov The insights gained from screening these libraries can guide the development of new therapeutic agents and crop protection agents. thalesnano.commdpi.com

Q & A

Q. Critical factors :

  • Reaction temperature : Lower temperatures (e.g., –20°C) enhance enantiomeric excess (ee).
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve catalyst performance .

How can researchers address conflicting data in crystallographic analysis when determining the structure of bromo-fluorophenyl compounds?

Basic
Conflicting crystallographic data (e.g., bond lengths, angles) may arise from disorder or twinning. Solutions include:

  • High-resolution data : Collect data at synchrotron sources (≤0.8 Å resolution) to resolve ambiguities .
  • Software tools : Use SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids to identify disorder .
  • Validation metrics : Cross-check with CIF validation reports (e.g., checkCIF) to flag outliers .

What is the role of computational modeling in predicting the interaction of this compound derivatives with biological targets?

Advanced
Computational methods like molecular docking (AutoDock Vina) and MD simulations predict binding modes and affinity. For example:

  • Docking studies : Halogen bonding between Br/F and kinase active sites (e.g., EGFR) is modeled using force fields (e.g., AMBER) .
  • QSAR : Quantitative structure-activity relationships correlate substituent position (e.g., para-F vs. meta-Br) with antifungal IC₅₀ values .
Parameter Impact on Binding
Br (ortho) Steric hindrance reduces affinity
F (para) Enhances π-stacking with Tyr residues

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.